Cas no 917899-39-9 (5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide)
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-1-sulfonamide, 5-iodo-N,N-dimethyl-
- 5-iodo-N,N-dimethylpyrazole-1-sulfonamide
- N,N-dimethyl-5-iodo-1H-pyrazole-1-sulfonamide
- 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- AM81050
- 5-Iodo-pyrazole-1-sulphonic acid dimethylamide
- 917899-39-9
- YGWJTVDOQDCULZ-UHFFFAOYSA-N
- SCHEMBL950572
- DTXSID70732083
-
- Inchi: 1S/C5H8IN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3
- InChI Key: YGWJTVDOQDCULZ-UHFFFAOYSA-N
- SMILES: IC1=CC=NN1S(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 300.93820g/mol
- Monoisotopic Mass: 300.93820g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 63.6Ų
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-100MG |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 100MG |
¥ 1,042.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-250MG |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 250MG |
¥ 1,663.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-500MG |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 500MG |
¥ 2,772.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-1G |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 1g |
¥ 4,158.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-5G |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 5g |
¥ 12,474.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-10G |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 10g |
¥ 20,790.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566717-1g |
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 98% | 1g |
¥10395.00 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-100mg |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 100mg |
¥1138.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-250mg |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 250mg |
¥1814.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA729-500mg |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
917899-39-9 | 95% | 500mg |
¥3024.0 | 2024-04-16 |
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Suppliers
5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Professional Introduction to 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS No. 917899-39-9)
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 917899-39-9, is a derivative of pyrazole and features an iodine substituent along with N,N-dimethyl and sulfonamide functional groups. These structural elements make it a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The< strong>pyrazole core is a heterocyclic aromatic compound that is widely recognized for its role in medicinal chemistry due to its ability to form stable complexes with biological targets. The introduction of an iodine atom at the 5-position enhances the reactivity of this molecule, making it a valuable precursor for further functionalization. The presence of the N,N-dimethyl group and the sulfonamide moiety further contributes to its chemical diversity, enabling its use in a broad spectrum of synthetic applications.
In recent years, there has been a growing interest in< strong>5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide for its potential applications in drug discovery. Researchers have been exploring its utility as a building block for more complex molecules, particularly those targeting inflammatory and infectious diseases. The sulfonamide group, known for its pharmacological properties, has been extensively studied for its antimicrobial and anti-inflammatory effects. By incorporating this group into the< strong>pyrazole scaffold, scientists aim to develop compounds with enhanced binding affinity and improved pharmacokinetic profiles.
The iodine substituent in< strong>5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide also plays a crucial role in its synthetic utility. Iodinated pyrazoles are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing complex organic molecules. These reactions allow for the introduction of various functional groups at specific positions on the pyrazole ring, facilitating the synthesis of target compounds with high precision.
Recent studies have highlighted the importance of< strong>5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in the development of novel antiviral agents. The pyrazole scaffold has been shown to interact effectively with viral enzymes, making it a promising candidate for inhibiting viral replication. Additionally, the sulfonamide group has demonstrated antiviral properties by disrupting viral protein synthesis. By combining these features, researchers hope to develop new drugs that can combat emerging viral threats more effectively.
The< strong>N,N-dimethyl group in< strong>5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide contributes to the compound's stability and solubility, which are critical factors in drug development. This group also enhances the compound's ability to interact with biological targets by increasing its lipophilicity. Such properties are essential for ensuring that the drug can be effectively absorbed and distributed throughout the body.
In conclusion, 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS No. 917899-39-9) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting inflammatory and infectious diseases. The ongoing research into this compound underscores its importance as a tool in drug discovery and development.
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